Chroman-7-ylmethanamine hydrochloride Chroman-7-ylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13739106
InChI: InChI=1S/C10H13NO.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h3-4,6H,1-2,5,7,11H2;1H
SMILES: C1CC2=C(C=C(C=C2)CN)OC1.Cl
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

Chroman-7-ylmethanamine hydrochloride

CAS No.:

Cat. No.: VC13739106

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Chroman-7-ylmethanamine hydrochloride -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name 3,4-dihydro-2H-chromen-7-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C10H13NO.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h3-4,6H,1-2,5,7,11H2;1H
Standard InChI Key HVKSTELSBTUSMZ-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)CN)OC1.Cl
Canonical SMILES C1CC2=C(C=C(C=C2)CN)OC1.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Chroman-7-ylmethanamine hydrochloride consists of a 3,4-dihydro-2H-1-benzopyran (chroman) ring system substituted with a methanamine group at the 7-position, neutralized as a hydrochloride salt. Key structural attributes include:

  • IUPAC Name: 3,4-dihydro-2H-chromen-7-ylmethanamine hydrochloride .

  • SMILES: C1CC2=C(C=C(C=C2)CN)OC1.Cl .

  • InChIKey: HVKSTELSBTUSMZ-UHFFFAOYSA-N .

The compound’s 2D and 3D conformers, accessible via PubChem, reveal a planar benzopyran ring with the amine group positioned para to the oxygen atom, optimizing potential hydrogen-bonding interactions .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄ClNO
Molecular Weight199.68 g/mol
Parent CompoundCID 20837232
Salt FormHydrochloride
Hydrogen Bond Donors2 (amine, HCl)
Hydrogen Bond Acceptors2 (ether O, Cl⁻)

Chroman analogs with amine substituents exhibit antiepileptic activity by blocking voltage-gated sodium channels . Notably, derivatives such as 6b and 6l outperformed reference drugs in rodent models without neurotoxicity . This compound’s amine group could similarly interact with neuronal receptors.

Table 2: Comparative Bioactivity of Chroman Derivatives

CompoundActivity (IC₅₀/GI₅₀)Target
Chroman-7-ylmethanamine HClN/AUnder investigation
6i 34.7 µMMCF-7 cells
Chroman 1 1 nM (ROCK2)Kinase inhibition

Physicochemical and Analytical Profiling

Spectral Characterization

  • NMR: ¹H-NMR of similar chromans shows peaks at δ 2.20–3.13 ppm (chroman protons) and δ 7.10–7.54 ppm (aromatic protons) .

  • IR: Stretching frequencies at ~3,400 cm⁻¹ (N–H) and ~1,680 cm⁻¹ (C=O in related derivatives) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 199.68 (M+H⁺) .

Solubility and Stability

As a hydrochloride salt, the compound is likely water-soluble, facilitating formulation. Stability studies under varying pH and temperature conditions are warranted.

Applications in Drug Discovery

Scaffold for Derivative Synthesis

The primary amine enables functionalization via:

  • Schiff Base Formation: Condensation with carbonyl compounds to enhance bioactivity .

  • Amide Coupling: Introducing peptidomimetic or kinase-targeting motifs .

Target Identification

Potential targets include:

  • Kinases: ROCK2 inhibition (IC₅₀ = 1 nM in Chroman 1) .

  • Ion Channels: Sodium channel modulation for antiepileptic effects .

Future Directions

  • Structure-Activity Relationships: Systematic modification of the amine and chroman substituents.

  • In Vivo Studies: Pharmacokinetics and efficacy in animal models of cancer or epilepsy.

  • Target Validation: CRISPR screening or proteomic profiling to identify novel targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator